molecular formula C17H17FN6S B287234 3-(4-fluorobenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-fluorobenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287234
M. Wt: 356.4 g/mol
InChI Key: CJYWZGLXULELAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorobenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has attracted attention from researchers due to its potential applications in medicinal chemistry. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been reported to exhibit various pharmacological activities.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, some studies have suggested that this compound may exert its pharmacological activities by interacting with specific targets in the body, such as enzymes and receptors.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 3-(4-fluorobenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. For example, one study reported that this compound exhibited significant antimicrobial activity against various strains of bacteria and fungi. Another study showed that this compound had potent antitumor activity against human cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-fluorobenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential to exhibit various pharmacological activities. However, one of the limitations of using this compound is its complex structure, which may make it difficult to synthesize and purify.

Future Directions

Several future directions for research on 3-(4-fluorobenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be identified. For example, further studies can be conducted to investigate the mechanism of action of this compound and to identify specific targets in the body. Additionally, more research can be conducted to investigate the potential applications of this compound in medicinal chemistry, such as the development of new antimicrobial and antitumor agents.

Synthesis Methods

The synthesis of 3-(4-fluorobenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the methods involves the reaction of 4-fluorobenzyl bromide with 1-methyl-3-propyl-1H-pyrazol-5-amine, followed by the reaction with 2-aminothiophenol and 2-chloro-1,3,4-thiadiazole.

Scientific Research Applications

3-(4-fluorobenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities. Several studies have been conducted to investigate the potential applications of this compound in medicinal chemistry.

properties

Product Name

3-(4-fluorobenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H17FN6S

Molecular Weight

356.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-(2-methyl-5-propylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H17FN6S/c1-3-4-13-10-14(23(2)21-13)16-22-24-15(19-20-17(24)25-16)9-11-5-7-12(18)8-6-11/h5-8,10H,3-4,9H2,1-2H3

InChI Key

CJYWZGLXULELAI-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)C

Canonical SMILES

CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)C

Origin of Product

United States

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